molecular formula C17H18Cl2N2O4S B3480369 N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3480369
M. Wt: 417.3 g/mol
InChI Key: ZEBDIFRVMIHAQT-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2,4-dichlorobenzyl chloride, which is then reacted with 2-methoxyphenylamine under controlled conditions to form an intermediate. This intermediate is further reacted with methylsulfonyl chloride and glycine to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-25-16-6-4-3-5-15(16)21(26(2,23)24)11-17(22)20-10-12-7-8-13(18)9-14(12)19/h3-9H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBDIFRVMIHAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
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N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Reactant of Route 6
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N-(2,4-dichlorobenzyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

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